Cas no 52767-84-7 (2-Mercapto-5-n-propylpyrimidine)
2-Mercapto-5-n-propylpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-Mercapto-5-n-propylpyrimidine
- 2-Mercapto-5-propylpyrimidine
- 5-propyl-1H-pyrimidine-2-thione
- 2-Pyrimidinethiol,5-propyl-(6CI)
- 5-propylpyrimidine-2-thiol
- A829242
- AKOS015897516
- SCHEMBL15058642
- MFCD07777095
- 3,5-DIBROMO-2-METHOXY-6-TRIFLUOROMETHYL-PYRIDINE-4-CARBALDEHYDE
- FT-0652827
- SB57223
- 5-n-Propyl-2-pyrimidinethiol
- 5-Propylpyrimidine-2(1H)-thione
- AS-58925
- DTXSID80493774
- 52767-84-7
- G78802
-
- MDL: MFCD07777095
- Inchi: 1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10)
- InChI Key: YZFGTZRDMRKBBU-UHFFFAOYSA-N
- SMILES: S=C1N=CC(=CN1)CCC
Computed Properties
- Exact Mass: 154.05600
- Monoisotopic Mass: 154.05646950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.2
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.119
- Melting Point: 207-211°C
- Boiling Point: 274.6°Cat760mmHg
- Flash Point: 119.9°C
- Refractive Index: 1.563
- PSA: 64.58000
- LogP: 1.71780
- Solubility: Not determined
2-Mercapto-5-n-propylpyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Mercapto-5-n-propylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB206340-1 g |
2-Mercapto-5-n-propylpyrimidine, 98%; . |
52767-84-7 | 98% | 1g |
€65.20 | 2023-05-06 | |
| abcr | AB206340-5 g |
2-Mercapto-5-n-propylpyrimidine, 98%; . |
52767-84-7 | 98% | 5g |
€129.40 | 2023-05-06 | |
| abcr | AB206340-25 g |
2-Mercapto-5-n-propylpyrimidine, 98%; . |
52767-84-7 | 98% | 25g |
€387.00 | 2023-05-06 | |
| abcr | AB206340-1g |
2-Mercapto-5-n-propylpyrimidine, 98%; . |
52767-84-7 | 98% | 1g |
€65.20 | 2025-04-18 | |
| abcr | AB206340-5g |
2-Mercapto-5-n-propylpyrimidine, 98%; . |
52767-84-7 | 98% | 5g |
€128.60 | 2025-04-18 | |
| abcr | AB206340-25g |
2-Mercapto-5-n-propylpyrimidine, 98%; . |
52767-84-7 | 98% | 25g |
€383.00 | 2025-04-18 | |
| eNovation Chemicals LLC | D765517-1g |
5-Propylpyrimidine-2-thiol |
52767-84-7 | 98% | 1g |
$130 | 2024-06-07 | |
| eNovation Chemicals LLC | D765517-5g |
5-Propylpyrimidine-2-thiol |
52767-84-7 | 98% | 5g |
$650 | 2023-09-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27239-1g |
2-Mercapto-5-n-propylpyrimidine, 98% |
52767-84-7 | 98% | 1g |
¥839.00 | 2023-03-01 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27239-5g |
2-Mercapto-5-n-propylpyrimidine, 98% |
52767-84-7 | 98% | 5g |
¥2555.00 | 2023-03-01 |
2-Mercapto-5-n-propylpyrimidine Suppliers
2-Mercapto-5-n-propylpyrimidine Related Literature
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-Mercapto-5-n-propylpyrimidine
Introduction to 2-Mercapto-5-n-propylpyrimidine (CAS No. 52767-84-7)
2-Mercapto-5-n-propylpyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 52767-84-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound belongs to the pyrimidine class, characterized by a six-membered ring containing two nitrogen atoms, and it is distinguished by the presence of a thiol (-SH) group at the 2-position and an n-propyl substituent at the 5-position. The combination of these functional groups makes 2-Mercapto-5-n-propylpyrimidine a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structural features of 2-Mercapto-5-n-propylpyrimidine contribute to its reactivity and biological significance. The thiol group is known for its ability to participate in disulfide bond formation, which is crucial in protein structure stabilization and redox signaling pathways. Additionally, the n-propyl group introduces a hydrophobic moiety that can influence the compound's solubility and interactions with biological targets. These properties make it an attractive scaffold for drug design, particularly in the development of small-molecule modulators.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-Mercapto-5-n-propylpyrimidine and its derivatives. Research has indicated that this compound may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. For instance, studies have shown that pyrimidine derivatives can interfere with essential metabolic pathways in pathogens, making them promising candidates for novel therapeutic agents. The thiol group's ability to form covalent bonds with biological molecules also suggests potential applications in targeted drug delivery systems.
One of the most compelling areas of research involving 2-Mercapto-5-n-propylpyrimidine is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer progression. For example, modifications of the pyrimidine ring have led to the discovery of compounds that selectively inhibit kinases and other enzymes overexpressed in tumor cells. These findings highlight the importance of 2-Mercapto-5-n-propylpyrimidine as a building block in medicinal chemistry.
The synthesis of 2-Mercapto-5-n-propylpyrimidine typically involves multi-step organic reactions, often starting from readily available pyrimidine derivatives. The introduction of the thiol group can be achieved through nucleophilic substitution reactions, while the n-propyl substituent can be added via alkylation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's applications.
From a computational chemistry perspective, 2-Mercapto-5-n-propylpyrimidine has been studied to understand its interaction with biological targets at the molecular level. Molecular docking simulations have revealed that this compound can bind to specific pockets on enzymes and receptors, suggesting potential mechanisms of action. These computational studies are complemented by experimental validations, which have confirmed the binding affinities and functional interactions predicted by theoretical models.
The safety profile of 2-Mercapto-5-n-propylpyrimidine is another critical aspect that has been examined in recent research. While preliminary studies suggest that this compound exhibits moderate toxicity at high concentrations, it demonstrates acceptable safety margins when used in controlled experimental settings. Further toxicological assessments are ongoing to fully characterize its potential risks and benefits.
The future directions for research on 2-Mercapto-5-n-propylpyrimidine are promising and multifaceted. Ongoing studies aim to optimize its pharmacological properties through structural modifications, leading to more potent and selective derivatives. Additionally, investigations into its mechanism of action are expected to provide deeper insights into its therapeutic potential. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential to translate these findings into clinical applications.
In conclusion, 2-Mercapto-5-n-propylpyrimidine (CAS No. 52767-84-7) represents a significant area of interest in pharmaceutical research due to its unique structural features and potential biological activities. Its role as a versatile intermediate in drug discovery underscores its importance in advancing therapeutic strategies across various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
52767-84-7 (2-Mercapto-5-n-propylpyrimidine) Related Products
- 90253-52-4(2(1H)-Pyrimidinethione, 5-cycloheptyl-)
- 90253-49-9(2(1H)-Pyrimidinethione, 5-cyclopropyl-)
- 42783-64-2(5-methyl-1H-pyrimidine-2-thione)
- 42783-65-3(2(1H)-Pyrimidinethione,5-ethyl-)
- 52767-85-8(2(1H)-Pyrimidinethione, 5-(1-methylethyl)-)
- 52767-86-9(2(1H)-Pyrimidinethione, 5-butyl-)
- 158495-86-4(2(1H)-Pyrimidinethione,6-amino-5-ethyl-)
- 90253-51-3(2(1H)-Pyrimidinethione, 5-cyclohexyl-)
- 90253-50-2(2(1H)-Pyrimidinethione, 5-cyclopentyl-)
- 1007553-38-9(5-Methyl-pyrimidine-2-thiol)